molecular formula C12H13BrN2O3 B14448251 Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate CAS No. 79326-44-6

Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate

Cat. No.: B14448251
CAS No.: 79326-44-6
M. Wt: 313.15 g/mol
InChI Key: DVXGLWOEUUWFEU-UHFFFAOYSA-N
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Description

Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate typically involves the diazotization of 4-bromoaniline followed by coupling with ethyl acetoacetate. The reaction conditions often include:

    Diazotization: 4-bromoaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with ethyl acetoacetate in an alkaline medium to form the azo compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Reduction Reactions: The azo group (N=N) can be reduced to form amines.

    Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products Formed

    Substitution: Formation of phenyl derivatives with different substituents.

    Reduction: Formation of corresponding amines.

    Oxidation: Formation of various oxidized products depending on the reaction conditions.

Scientific Research Applications

Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other azo compounds and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other colorants due to its vibrant color properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction.

Comparison with Similar Compounds

Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate can be compared with other azo compounds such as:

    Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxymethyl)-6-methylpyridin-2-yl)diazenyl)benzoate: Similar in structure but with different substituents, leading to varied chemical properties and applications.

    (E)-4-((4-(hexyloxy)phenyl)diazenyl)-N-phenylbenzamide: Another azo compound with distinct substituents affecting its reactivity and use in different applications.

The uniqueness of this compound lies in its bromine-substituted phenyl group, which imparts specific chemical reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

79326-44-6

Molecular Formula

C12H13BrN2O3

Molecular Weight

313.15 g/mol

IUPAC Name

ethyl 2-[(4-bromophenyl)diazenyl]-3-oxobutanoate

InChI

InChI=1S/C12H13BrN2O3/c1-3-18-12(17)11(8(2)16)15-14-10-6-4-9(13)5-7-10/h4-7,11H,3H2,1-2H3

InChI Key

DVXGLWOEUUWFEU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C)N=NC1=CC=C(C=C1)Br

Origin of Product

United States

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